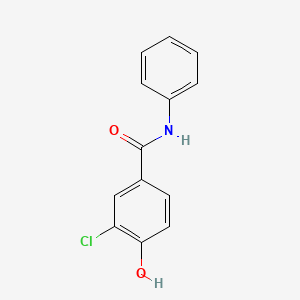
3-chloro-4-hydroxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring, along with a phenyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-hydroxy-N-phenylbenzamide can be achieved through various methods. One common approach involves the condensation of 3-chloro-4-hydroxybenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium can be employed to facilitate the hydroxylation of the benzene ring, ensuring regioselectivity and high yields .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, ethanol
Major Products Formed
Oxidation: Formation of 3-chloro-4-oxo-N-phenylbenzamide
Reduction: Formation of 3-chloro-4-hydroxy-N-phenylbenzylamine
Substitution: Formation of 3-substituted-4-hydroxy-N-phenylbenzamide derivatives
Scientific Research Applications
3-chloro-4-hydroxy-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amide groups play crucial roles in forming hydrogen bonds with target proteins, stabilizing the inhibitor-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-phenylbenzamide
- 3-chloro-4-methoxy-N-phenylbenzamide
- 3-chloro-4-hydroxy-N-methylbenzamide
Uniqueness
3-chloro-4-hydroxy-N-phenylbenzamide is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo regioselective hydroxylation and its potential as a kinase inhibitor set it apart from other similar compounds .
Properties
IUPAC Name |
3-chloro-4-hydroxy-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLNDZKBMCXKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














